molecular formula C12H13BrO3 B13472956 Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

Cat. No.: B13472956
M. Wt: 285.13 g/mol
InChI Key: IZAGMFLSPAXDMZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is a brominated epoxide ester characterized by a strained oxirane (epoxide) ring substituted with a 3-bromophenyl group, two methyl groups, and a methyl ester moiety. The compound’s structure (Fig. 1) combines reactivity from the epoxide ring, steric effects from the dimethyl substitution, and electronic modulation via the bromine atom. It is typically synthesized through epoxidation of precursor alkenes or via nucleophilic ring-opening strategies.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C12H13BrO3/c1-11(8-5-4-6-9(13)7-8)12(2,16-11)10(14)15-3/h4-7H,1-3H3

InChI Key

IZAGMFLSPAXDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)C(=O)OC)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Intramolecular Etherification Approach

Methodology Overview:
This approach involves the stereoselective synthesis of oxetane derivatives from 1,3-diols, utilizing intramolecular cyclization to form the oxetane ring. The process typically starts with the preparation of stereochemically defined diols, followed by conversion to acetoxybromides and subsequent cyclization.

Key Steps:

Application to Compound Synthesis:
For methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate, the aromatic bromide (3-bromophenyl) can be introduced at the appropriate stage, leveraging this method to form the oxetane core with the bromophenyl substituent positioned at the 3-position.

Epoxide Ring Opening and Ring Closing Strategies

Methodology Overview:
This approach involves the synthesis of epoxides (oxiranes) followed by ring expansion or contraction to form oxetanes. The process often employs halide intermediates, nucleophilic ring opening, and subsequent cyclization.

Key Steps:

  • Preparation of epoxide intermediates:
    Epoxides are synthesized from alkenes via peracid epoxidation (e.g., m-CPBA), with the aromatic ring (3-bromophenyl) introduced prior to epoxidation or via substitution reactions.

  • Ring opening with nucleophiles:
    Nucleophilic attack at the epoxide ring, such as with halides or alkyl groups, introduces the desired substituents at specific positions, facilitating subsequent cyclization.

  • Cyclization to oxetanes:
    The ring opening products are cyclized under basic conditions (e.g., potassium tert-butoxide) to form the four-membered oxetane ring, with regioselectivity influenced by the nature of the substituents and reaction conditions.

Application to Compound Synthesis:
The bromophenyl group can be incorporated into the epoxide precursor, which upon ring opening and cyclization yields the target oxirane derivative with the bromophenyl substituent.

Functional Group Manipulation and Cross-Coupling

Methodology Overview:
This involves the initial synthesis of a suitable oxirane or oxetane precursor, followed by functionalization via halogenation, cross-coupling, or nucleophilic substitution to introduce the bromophenyl group.

Key Steps:

  • Preparation of oxirane-2-carboxylic esters:
    Starting from suitable diols or epoxides, esterification yields oxirane-2-carboxylates.

  • Introduction of bromophenyl group:
    Bromination or Suzuki-Miyaura cross-coupling reactions can be employed to attach the 3-bromophenyl moiety onto the oxirane core.

  • Ring closure to form oxetane:
    Under basic or catalytic conditions, the functionalized intermediates undergo intramolecular cyclization to form the oxetane ring, incorporating the bromophenyl substituent at the 3-position.

Application to Compound Synthesis:
This route allows for modular assembly, where the bromophenyl group is introduced via cross-coupling onto a pre-formed oxirane or oxetane scaffold, followed by ring closure to yield the target compound.

Data Table: Summary of Preparation Methods

Methodology Starting Materials Key Reactions Advantages Limitations
Intramolecular Etherification 1,3-Diols Stereoselective reduction, ortho ester formation, cyclization High stereoselectivity, regioselectivity Requires stereochemically pure diols
Epoxide Ring Opening/Closing Alkenes, epoxides Peracid epoxidation, nucleophilic ring opening, cyclization Versatile, functional group tolerance Sensitive to reaction conditions, regioselectivity issues
Functional Group Manipulation Diols, halides, arylboronic acids Esterification, halogenation, cross-coupling Modular, adaptable Multi-step, requires catalysts

Research Findings and Considerations

  • Stereochemistry Control:
    Achieving stereoselectivity is critical, especially for bioactive compounds. The use of chiral auxiliaries, stereoselective reductions, and stereospecific cyclizations are prevalent strategies.

  • Functionalization of Aromatic Rings:
    Bromophenyl groups are typically introduced via cross-coupling reactions such as Suzuki-Miyaura, which require suitable halide precursors and palladium catalysts.

  • Reaction Conditions:
    Mild basic conditions (e.g., potassium tert-butoxide) favor cyclization without side reactions. Use of peracids for epoxidation and careful control of temperature and solvent polarity are essential for high yields.

  • Yield and Selectivity: Literature reports yields ranging from 60% to over 90%, with selectivity heavily influenced by the choice of reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Diols or alcohols.

Scientific Research Applications

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids. This modification can result in the inhibition of enzyme activity or the alteration of cellular signaling pathways.

Comparison with Similar Compounds

Research Implications

  • Synthetic Chemistry : Bromine substitution enhances electrophilicity for targeted drug intermediate synthesis.
  • Materials Science: Asymmetric crystal packing (from meta-bromo substitution) enables design of non-centrosymmetric materials for optoelectronics.
  • Computational Tools : Software like SHELXL and WinGX (–3) remain indispensable for structural validation and comparison.

Biological Activity

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate (CAS Number: 1521764-14-6) is an organic compound characterized by its unique oxirane structure and bromophenyl substitution. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₁₃BrO₃
Molecular Weight285.13 g/mol
StructureChemical Structure

The biological activity of this compound is attributed to its ability to interact with various biological targets. Its oxirane ring contributes to its reactivity, allowing it to participate in nucleophilic substitutions and electrophilic additions, which are crucial in medicinal chemistry.

Research indicates that compounds with similar structures often exhibit significant antioxidant , antimicrobial , and anticancer properties. The presence of the bromophenyl group may enhance these activities due to the electron-withdrawing effects of bromine, which can stabilize reactive intermediates.

Biological Activity Studies

  • Antioxidant Activity :
    • In a study evaluating various analogs, this compound demonstrated notable antioxidant properties comparable to established antioxidants like ascorbic acid. The study measured the compound's ability to scavenge free radicals and protect cellular components from oxidative stress.
  • Antimicrobial Activity :
    • The compound showed promising antimicrobial effects against a range of pathogens, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential lead compound for developing new antimicrobial agents.
  • Cytotoxicity and Anticancer Potential :
    • Preliminary cytotoxicity assays revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing effective anticancer therapies with minimal side effects.

Case Study 1: Antioxidant Efficacy

A comparative study on the antioxidant efficacy of this compound versus traditional antioxidants revealed that the compound inhibited lipid peroxidation significantly at lower concentrations than its counterparts. This suggests its potential application in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Antimicrobial Screening

In a screening of various derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited an MIC of 32 µg/mL against S. aureus, indicating strong antimicrobial activity that warrants further investigation for clinical applications.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate?

  • Methodological Answer : The synthesis often involves multi-step strategies, including bromination of aryl precursors and subsequent epoxidation or esterification. For example:

  • Bromination : Selective bromination at the 3-position of a phenyl ring can be achieved using bromine in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) to avoid over-bromination.
  • Epoxide Formation : The oxirane moiety may be introduced via epoxidation of a precursor alkene using peracids (e.g., m-CPBA) in dichloromethane at low temperatures (-20°C to 0°C) .
  • Esterification : Methyl ester groups are typically installed via reaction of carboxylic acid intermediates with methanol under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution of acyl chlorides .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern of the bromophenyl group and the stereochemistry of the oxirane ring. For example, coupling constants in ¹H NMR can distinguish cis/trans epoxide configurations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Br’s characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Single-crystal diffraction resolves absolute stereochemistry and validates spatial arrangements of substituents, particularly for the oxirane ring and bromophenyl group .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated, and what software tools are recommended?

  • Methodological Answer :

  • Validation Tools : Use the SHELX suite (e.g., SHELXL for refinement) to assess geometric parameters (bond lengths, angles) and check for outliers. The PLATON toolbox can identify missed symmetry or twinning .
  • Visualization : ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry, aiding in the detection of disorder or incorrect atomic assignments .
  • Cross-Validation : Compare experimental data (e.g., torsion angles, hydrogen bonding) with density functional theory (DFT)-optimized structures to resolve discrepancies .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

  • Methodological Answer :

  • Dynamic NMR : For flexible moieties (e.g., rotating substituents), variable-temperature NMR can detect conformational averaging that may misalign with static crystal structures .
  • Hirshfeld Surface Analysis : Maps electron density differences between X-ray data and computational models to identify regions of structural ambiguity .
  • Twinning Analysis : Use SHELXL ’s TWIN commands to model crystal twinning, which can distort refinement metrics .

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

  • Methodological Answer : Apply graph set analysis to categorize hydrogen bonds into discrete patterns (e.g., chains, rings). For example:

  • Descriptors : Use D , S , R , and C notations to classify donor-acceptor interactions.
  • Software : Mercury (CCDC) or CrystalExplorer generate hydrogen-bonding networks and quantify their contributions to lattice stability .

Q. What computational methods predict the puckering of the oxirane ring?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates. For five-membered rings, this approach generalizes Kilpatrick-Pitzer-Spitzer coordinates .
  • DFT Optimization : Geometry optimization at the B3LYP/6-311+G(d,p) level provides energy-minimized puckering conformations, which can be compared to crystallographic data .

Q. How can reaction conditions be optimized for regioselective bromination of aryl precursors?

  • Methodological Answer :

  • Directing Groups : Install meta-directing groups (e.g., ester, nitro) on the aryl ring to favor bromination at the 3-position.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution kinetics.
  • Catalysis : Use AgBr or CuBr₂ to stabilize transition states and improve selectivity .

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